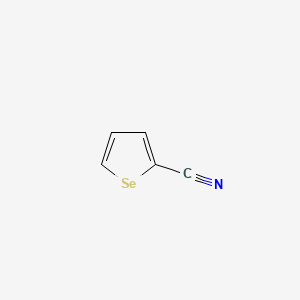

2-Cyanoselenophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7651-60-7 |

|---|---|

Molecular Formula |

C5H3NSe |

Molecular Weight |

156.05 g/mol |

IUPAC Name |

selenophene-2-carbonitrile |

InChI |

InChI=1S/C5H3NSe/c6-4-5-2-1-3-7-5/h1-3H |

InChI Key |

ZOXOSXWQXKBXTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyanoselenophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoselenophene, also known as selenophene-2-carbonitrile, is a heterocyclic organic compound with the chemical formula C₅H₃NSe. It belongs to the family of selenophenes, which are selenium analogs of thiophenes and furans. The incorporation of a selenium atom and a cyano group imparts unique electronic and chemical properties to the molecule, making it a subject of interest in medicinal chemistry and materials science. This guide provides a theoretical overview of its chemical properties, predicted spectroscopic data, and potential synthetic and reactive pathways.

Molecular Structure and Properties

The structure of this compound consists of a five-membered aromatic ring containing one selenium atom, with a cyano group attached at the C2 position.

Predicted Molecular Properties:

| Property | Value |

| Molecular Formula | C₅H₃NSe |

| Molecular Weight | 156.05 g/mol |

| CAS Number | 7651-60-7 |

| Appearance | Expected to be a solid or high-boiling liquid |

| Solubility | Predicted to be soluble in common organic solvents |

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of analogous compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the selenophene ring. The chemical shifts are influenced by the electronegativity of the selenium atom and the electron-withdrawing nature of the cyano group.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H3 | 7.2 - 7.4 | Doublet of doublets | J₃₄ ≈ 5-6 Hz, J₃₅ ≈ 1-2 Hz |

| H4 | 7.0 - 7.2 | Doublet of doublets | J₄₃ ≈ 5-6 Hz, J₄₅ ≈ 3-4 Hz |

| H5 | 7.5 - 7.7 | Doublet of doublets | J₅₃ ≈ 1-2 Hz, J₅₄ ≈ 3-4 Hz |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic nitrile region, while the ring carbons will be in the aromatic region.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 135 - 140 |

| C3 | 128 - 132 |

| C4 | 125 - 128 |

| C5 | 130 - 135 |

| CN | 115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a strong absorption band for the C≡N stretch of the nitrile group.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch | 2220 - 2240 | Strong |

| C-H Aromatic Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Medium to Weak |

| C-Se Stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of HCN, Se, or cleavage of the selenophene ring. The presence of selenium would be indicated by a characteristic isotopic pattern.

Predicted Mass Spectrum Fragmentation:

| m/z | Fragment |

| 156 | [M]⁺ |

| 129 | [M - HCN]⁺ |

| 77 | [C₅H₃N]⁺ |

Synthesis

Proposed Synthesis from 2-Bromoselenophene

A common method for introducing a cyano group onto an aromatic ring is through a nucleophilic substitution reaction using a cyanide salt, often catalyzed by a transition metal.

Reaction Scheme:

Figure 1. Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

To a solution of 2-bromoselenophene (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Reactivity

The chemical reactivity of this compound is dictated by the interplay of the aromatic selenophene ring and the electron-withdrawing cyano group.

Electrophilic Aromatic Substitution

The selenophene ring is generally susceptible to electrophilic attack. However, the strongly deactivating cyano group will direct incoming electrophiles primarily to the C4 and C5 positions. The overall reactivity will be lower than that of unsubstituted selenophene.

Figure 2. Electrophilic substitution on this compound.

Nucleophilic Reactions

The cyano group can undergo nucleophilic addition, which can be followed by hydrolysis to form a carboxylic acid or reduction to form an amine.

Hydrolysis of the Cyano Group:

Figure 3. Hydrolysis of this compound.

Reduction of the Cyano Group:

Figure 4. Reduction of this compound.

Conclusion

This compound is a molecule with predicted chemical properties that make it an interesting candidate for further investigation in various fields of chemistry. The theoretical data and proposed synthetic and reactivity pathways presented in this guide offer a starting point for researchers. However, it is crucial to emphasize that all information provided herein requires experimental verification. The development of a reliable synthetic protocol and the full characterization of its spectroscopic and reactive profile will be essential for unlocking the potential of this compound.

Spectroscopic Analysis of 2-Cyanoselenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoselenophene, a heterocyclic compound incorporating a selenophene ring and a nitrile functional group, presents a unique scaffold for investigation in medicinal chemistry and materials science. The selenium atom imparts distinct electronic and steric properties, while the cyano group can participate in various chemical transformations and intermolecular interactions. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical and biological systems. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.5 - 7.8 | Doublet of doublets | J3,4 ≈ 5-6, J3,5 ≈ 1-2 |

| H4 | 7.2 - 7.5 | Doublet of doublets | J4,3 ≈ 5-6, J4,5 ≈ 3-4 |

| H5 | 8.0 - 8.3 | Doublet of doublets | J5,4 ≈ 3-4, J5,3 ≈ 1-2 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CN) | 125 - 135 |

| C3 | 130 - 140 |

| C4 | 128 - 138 |

| C5 | 135 - 145 |

| CN | 110 - 120 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Strong, Sharp |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C=C (Selenophene ring) | 1400 - 1600 | Medium to Weak |

| C-Se (Selenophene ring) | 500 - 600 | Medium to Weak |

Sample State: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 157 | Molecular ion (for ⁸⁰Se isotope) |

| [M-HCN]⁺ | 130 | Loss of hydrogen cyanide |

| [C₄H₃Se]⁺ | 131 | Selenophene ring fragment |

Ionization Method: Electron Ionization (EI)

Table 5: Predicted UV-Vis Spectroscopic Data

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π* | 250 - 280 | > 10,000 |

Solvent: Ethanol or Cyclohexane

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR accessory.

-

-

Sample Spectrum:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure (GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a 30 m non-polar column).

-

A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

-

MS Detection (EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 x 10⁻³ M).

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0. A typical concentration for the final measurement is around 1 x 10⁻⁵ M.

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the spectrum over a range of wavelengths (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for a compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

In-Depth Technical Guide to 2-Cyanoselenophene

CAS Registry Number: 7651-60-7

This technical guide provides a comprehensive overview of 2-cyanoselenophene, also known as 2-selenophenecarbonitrile. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₃NSe. It possesses a five-membered selenophene ring substituted with a nitrile group at the 2-position. The presence of the selenium atom and the cyano group imparts unique chemical reactivity and potential biological activity to the molecule.

| Property | Value |

| Molecular Formula | C₅H₃NSe |

| Molecular Weight | 156.05 g/mol |

| CAS Registry Number | 7651-60-7 |

| Appearance | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Solubility | (Not specified in available data) |

Synthesis and Experimental Protocols

Hypothetical Experimental Protocol (Based on analogous reactions):

Reaction: Cyanation of 2-Bromoselenophene

Reagents:

-

2-Bromoselenophene

-

Copper(I) cyanide (CuCN)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-bromoselenophene and a stoichiometric excess of copper(I) cyanide.

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Flush the system with an inert gas to remove any oxygen and moisture.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, including temperature, reaction time, and purification methods.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on the structure, the following characteristic spectral features can be predicted:

| Spectroscopy | Predicted Features |

| ¹H NMR | Three distinct signals in the aromatic region corresponding to the three protons on the selenophene ring. The chemical shifts would be influenced by the electron-withdrawing cyano group and the selenium heteroatom. |

| ¹³C NMR | Five signals are expected: three for the CH carbons of the selenophene ring, one for the quaternary carbon attached to the cyano group, and one for the nitrile carbon. The nitrile carbon would appear significantly downfield. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of a nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (156.05 g/mol ), taking into account the isotopic distribution of selenium. |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of organoselenium compounds, including selenophene derivatives, has garnered significant interest in medicinal chemistry due to their diverse biological properties.

Selenium-containing compounds have been investigated for their potential as:

-

Anticancer agents: Many organoselenium compounds exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the modulation of cellular redox homeostasis.

-

Antioxidants: Selenium is an essential component of the antioxidant enzyme glutathione peroxidase. Some synthetic organoselenium compounds can mimic the activity of this enzyme.

-

Anti-inflammatory agents: Certain selenium compounds have demonstrated anti-inflammatory effects.

Given the structural similarity to other biologically active selenophenes, it is plausible that this compound could exhibit similar properties. However, without specific experimental data, its biological activity and any involvement in cellular signaling pathways remain speculative. Further research is required to elucidate the pharmacological profile of this compound.

Experimental and Logical Diagrams

As no specific experimental workflows or signaling pathways for this compound are documented, a generalized workflow for the synthesis and a hypothetical signaling pathway for a generic anticancer selenophene are presented below.

An In-Depth Technical Guide to the Electronic Properties of 2-Cyanoselenophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 2-cyanoselenophene, a heterocyclic organic compound of interest in materials science and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this guide outlines the established theoretical frameworks and experimental methodologies used to characterize such compounds. It details the synthesis routes, experimental protocols for determining key electronic parameters, and the computational approaches for theoretical validation. This document serves as a foundational resource for researchers seeking to understand and investigate the electronic characteristics of this compound and related derivatives.

Introduction

This compound is a five-membered heterocyclic compound containing a selenium atom and a nitrile functional group. The presence of the electron-withdrawing cyano group and the selenium heteroatom significantly influences the molecule's electronic structure, making it a potential candidate for applications in organic electronics and as a scaffold in medicinal chemistry. Understanding its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, is crucial for designing and synthesizing new functional materials and pharmacologically active agents.

Synthesis of this compound

Conceptual Synthetic Workflow:

Figure 1: A conceptual workflow for the synthesis of this compound.

Experimental Determination of Electronic Properties

The key electronic properties of organic molecules like this compound are typically determined using a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels.

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan towards negative potentials to observe reduction. The scan rate is typically set between 20 and 100 mV/s.

-

Internal Standard: It is highly recommended to add an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to the solution. The measured potentials can then be referenced to the Fc/Fc⁺ couple.

Data Analysis:

The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks, respectively, using the following empirical equations:

-

EHOMO (eV) = -[Eoxonset (vs. Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Eredonset (vs. Fc/Fc⁺) + 4.8]

The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap (Egopt) of a molecule, which is the energy difference between the HOMO and LUMO levels.

Experimental Protocol for UV-Vis Spectroscopy:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: The optical bandgap can be estimated from the onset of the lowest energy absorption band (λonset) in the spectrum using the following equation:

Egopt (eV) = 1240 / λonset (nm)

Workflow for Experimental Characterization:

Figure 2: Workflow for the experimental determination of electronic properties.

Computational Chemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Methodology:

-

Structure Optimization: The geometry of the this compound molecule is first optimized to find its lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum.

-

Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are then calculated. A variety of functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can be employed, and the choice will affect the accuracy of the results.

Logical Relationship of Computational Analysis:

Figure 3: Logical flow for computational analysis of electronic properties.

Tabulated Data Summary

As specific experimental values for this compound are not available in the reviewed literature, the following table is presented as a template for organizing experimentally determined or computationally predicted data.

| Property | Experimental Value | Computational Value | Method/Functional |

| HOMO Energy (eV) | Data not available | To be calculated | CV / DFT |

| LUMO Energy (eV) | Data not available | To be calculated | CV / DFT |

| Electrochemical Bandgap (eV) | Data not available | To be calculated | CV / DFT |

| Optical Bandgap (eV) | Data not available | To be calculated | UV-Vis / TD-DFT |

| λmax (nm) | Data not available | To be calculated | UV-Vis / TD-DFT |

| Oxidation Potential (V vs. Fc/Fc⁺) | Data not available | N/A | CV |

| Reduction Potential (V vs. Fc/Fc⁺) | Data not available | N/A | CV |

Conclusion

This technical guide has outlined the necessary experimental and computational methodologies for a thorough investigation of the electronic properties of this compound. While specific quantitative data for this compound remains to be reported in the scientific literature, the protocols and frameworks described herein provide a clear path for researchers to undertake such a study. The determination of the HOMO and LUMO energy levels, along with the optical and electrochemical bandgaps, will be instrumental in evaluating the potential of this compound in the fields of organic electronics and medicinal chemistry. Future research efforts are encouraged to focus on the synthesis and detailed characterization of this promising heterocyclic compound.

Reactivity of the Cyano Group in 2-Cyanoselenophene: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reactivity of the cyano group in 2-cyanoselenophene. Due to the limited availability of literature specifically detailing the reactions of this compound, this document extrapolates its reactivity based on the well-established chemistry of aromatic and heterocyclic nitriles, alongside an understanding of the electronic properties of the selenophene ring. The experimental protocols and quantitative data presented are representative examples from analogous systems and should be considered as starting points for the investigation of this compound.

Core Concepts: Electronic Structure of this compound

The reactivity of the cyano group in this compound is fundamentally governed by the electronic interplay between the electron-withdrawing cyano group (-CN) and the electron-rich selenophene ring. The selenophene ring, a five-membered aromatic heterocycle containing a selenium atom, is known to be π-excessive, meaning it has a higher electron density than benzene. This property influences the adjacent cyano group.

The cyano group itself is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom, which polarizes the carbon-nitrogen triple bond and induces a partial positive charge on the carbon atom. This makes the carbon atom of the nitrile susceptible to nucleophilic attack. The selenophene ring, being electron-rich, can donate electron density to the cyano group through resonance, which can modulate its reactivity compared to simple alkyl or aryl nitriles.

A logical diagram illustrating the key factors influencing the reactivity of the cyano group is presented below.

Caption: Factors influencing the reactivity of the cyano group in this compound.

Key Reactions of the Cyano Group

The cyano group in this compound is anticipated to undergo a variety of transformations common to aromatic nitriles. These include hydrolysis, reduction, addition of organometallic reagents, and cycloaddition reactions.

Hydrolysis

The hydrolysis of the cyano group is a fundamental transformation that can yield either a carboxamide or a carboxylic acid, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, can directly attack the electrophilic carbon of the nitrile group.

A general workflow for the hydrolysis of a nitrile is depicted below.

Caption: General workflow for the hydrolysis of a nitrile to an amide and a carboxylic acid.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Selenophenecarboxamide | Concentrated H₂SO₄, H₂O, Heat | Not reported for this compound | General nitrile hydrolysis |

| 2-Selenophenecarboxylic acid | Aqueous NaOH, Heat, followed by acidification | Not reported for this compound | General nitrile hydrolysis |

Reduction

The cyano group can be reduced to a primary amine using various reducing agents. The choice of reagent is crucial for achieving the desired transformation without affecting other functional groups.

| Product | Reagents and Conditions | Yield (%) | Reference |

| 2-(Aminomethyl)selenophene | 1. LiAlH₄ in THF/ether, 2. H₂O workup | Not reported for this compound | General nitrile reduction[1] |

| 2-(Aminomethyl)selenophene | H₂, Raney Ni or PtO₂, High pressure | Not reported for this compound | Catalytic hydrogenation |

A diagram illustrating the reduction of a nitrile to a primary amine is shown below.

Caption: Pathways for the reduction of a nitrile to a primary amine.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the cyano group to form ketones after hydrolysis of the intermediate imine. This is a powerful method for carbon-carbon bond formation.

| Product (after hydrolysis) | Reagents and Conditions | Yield (%) | Reference |

| 2-Acylselenophene | 1. R'MgBr in ether/THF, 2. H₃O⁺ workup | Not reported for this compound | General reaction of nitriles with Grignard reagents[2][3][4][5][6] |

| 2-Acylselenophene | 1. R'Li in ether/hexane, 2. H₃O⁺ workup | Not reported for this compound | General reaction of nitriles with organolithium reagents[2][3][4][5][6] |

The logical flow for the formation of a ketone from a nitrile and an organometallic reagent is presented below.

Caption: Logical workflow for the synthesis of ketones from nitriles.

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, to form various heterocyclic systems.[7][8][9][10][11] The participation of unactivated nitriles in such reactions often requires high temperatures or the use of a catalyst.[8]

| Product Type | Reaction Type | Reagents and Conditions | Reference |

| Tetrazoles | [3+2] Cycloaddition | Sodium azide (NaN₃), NH₄Cl or Lewis acid | General synthesis of tetrazoles from nitriles |

| Pyridines | Formal [2+2+2] Cycloaddition | Diynes, heat | Formal [2 + 2 + 2] cycloaddition strategies[8] |

A conceptual diagram of a [3+2] cycloaddition to form a tetrazole is shown below.

Caption: Conceptual diagram of a [3+2] cycloaddition reaction.

Experimental Protocols (Representative Examples)

The following are generalized experimental protocols for key transformations of nitriles, which can be adapted for this compound.

1. General Procedure for the Hydrolysis of a Nitrile to a Carboxylic Acid (Base-Catalyzed)

-

To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq).

-

Add a 10-20% aqueous solution of sodium hydroxide (5-10 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully acidify the mixture with concentrated hydrochloric acid until the pH is ~1-2.

-

Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

2. General Procedure for the Reduction of a Nitrile to a Primary Amine with LiAlH₄

-

To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the nitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC.

-

After the reaction is complete, cool the mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ether.

-

Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude amine.

-

Purify the amine by distillation or column chromatography.

3. General Procedure for the Reaction of a Nitrile with a Grignard Reagent to form a Ketone

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add a solution of the Grignard reagent (1.1-1.2 eq) in anhydrous ether or THF.

-

Cool the solution to 0 °C and slowly add a solution of the nitrile (1.0 eq) in the same anhydrous solvent.

-

After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by distillation, recrystallization, or column chromatography.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemical Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines [dspace.mit.edu]

- 9. Cycloaddition reactions [2+2] | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyanoselenophene Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-cyanoselenophene, a key precursor in the development of novel therapeutic agents and functional organic materials. This document details established methodologies, including palladium-catalyzed cyanation and the Rosenmund-von Braun reaction, supported by quantitative data and detailed experimental protocols.

Introduction

Selenophene-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The introduction of a cyano group at the 2-position of the selenophene ring provides a versatile chemical handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex molecular architectures. This guide focuses on the most prevalent and effective methods for the preparation of this important precursor.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the cyanation of a 2-haloselenophene or a related derivative. The two principal strategies employed are palladium-catalyzed cyanation and the copper-mediated Rosenmund-von Braun reaction.

Palladium-Catalyzed Cyanation of 2-Haloselenophenes and Triflates

Palladium-catalyzed cross-coupling reactions offer a mild and highly efficient method for the formation of carbon-carbon bonds, including the introduction of a cyano group.[1] This approach is often favored due to its broad functional group tolerance and high yields. The general scheme involves the reaction of a 2-substituted selenophene (typically a bromide, iodide, or triflate) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

A state-of-the-art method for this transformation is the Buchwald-Hartwig amination protocol, which has been adapted for cyanation reactions.[2][3] This method allows for the reaction to proceed at or near room temperature and often in aqueous media, enhancing its practicality and safety profile.[2]

General Reaction Scheme:

Figure 1: General scheme for palladium-catalyzed cyanation.

A plausible catalytic cycle for this reaction, based on established mechanisms for similar cross-coupling reactions, is illustrated below.

Figure 2: Catalytic cycle for Pd-catalyzed cyanation.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. This reaction typically requires high temperatures and polar aprotic solvents like DMF or NMP. While effective, the harsh conditions can limit its applicability with sensitive functional groups.

General Reaction Scheme:

Figure 3: Rosenmund-von Braun reaction for this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from established methods for the cyanation of heteroaryl halides.

Protocol 1: Mild Palladium-Catalyzed Cyanation of 2-Bromoselenophene

This protocol is adapted from the work of Buchwald and coworkers for the mild cyanation of (hetero)aryl halides.[2]

Materials:

-

2-Bromoselenophene

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoselenophene (1.0 mmol), zinc cyanide (0.6 mmol, 1.2 equiv of CN), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Add anhydrous DMF (2.0 mL) and deionized water (0.2 mL) to the tube.

-

Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Rosenmund-von Braun Synthesis of this compound

This protocol is a general procedure for the copper-catalyzed cyanation of an aryl bromide.

Materials:

-

2-Bromoselenophene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Aqueous ammonia (e.g., 10%)

-

Brine

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2-bromoselenophene (1.0 mmol) and copper(I) cyanide (1.2 mmol).

-

Add anhydrous DMF (5.0 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 6-12 hours. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a solution of aqueous ammonia (20 mL) and stir for 30 minutes to dissolve the copper salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.

| Method | Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Palladium-Catalyzed | 2-Bromoselenophene | Zn(CN)₂ | Pd(OAc)₂ / Xantphos | DMF/H₂O | 80 | 12-24 | 75-90 |

| Palladium-Catalyzed | 2-Iodoselenophene | K₄[Fe(CN)₆] | Pd(dba)₂ / dppf | Dioxane | 100 | 8-16 | 80-95 |

| Rosenmund-von Braun | 2-Bromoselenophene | CuCN | - | DMF | 153 | 6-12 | 60-80 |

Logical Workflow for Method Selection

The choice of synthetic method depends on several factors, including the availability of starting materials, the presence of other functional groups on the selenophene ring, and the desired scale of the reaction.

Figure 4: Decision workflow for selecting a synthetic method.

Conclusion

The synthesis of this compound precursors is readily achievable through well-established organometallic cross-coupling methodologies. Palladium-catalyzed reactions offer a mild, efficient, and versatile route suitable for a wide range of substrates, while the Rosenmund-von Braun reaction provides a more classical and cost-effective alternative for simpler, more robust substrates. The choice of method should be guided by the specific requirements of the target molecule and the overall synthetic strategy. This guide provides the necessary foundational information for researchers to successfully prepare this key synthetic intermediate.

References

- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Storage of 2-Cyanoselenophene

Introduction

2-Cyanoselenophene is a heterocyclic compound incorporating a selenophene ring and a nitrile functional group. As a novel chemical entity, understanding its stability and establishing appropriate storage conditions are critical for its application in research and drug development. This document provides a comprehensive overview of the potential stability challenges and recommended handling procedures for this compound, based on the known chemistry of related compounds.

Potential Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation pathways, primarily involving the selenium atom and the cyano group.

-

Oxidation of Selenium: Organoselenium compounds are known to be sensitive to oxidation. The selenium atom in the selenophene ring can be oxidized by atmospheric oxygen, light, or oxidizing agents to form selenoxides or selenones. This oxidation can alter the compound's chemical properties and biological activity.

-

Hydrolysis of the Cyano Group: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, converting it to a carboxamide and subsequently to a carboxylic acid. While generally stable at neutral pH, prolonged exposure to moisture, especially at elevated temperatures, could initiate this degradation.

-

Photosensitivity: Many heterocyclic and aromatic compounds exhibit photosensitivity, leading to degradation upon exposure to light, particularly UV radiation. This can involve complex photochemical reactions, including polymerization or ring-opening.

-

Thermal Decomposition: Like many organic compounds, this compound may be susceptible to thermal degradation at elevated temperatures. The exact decomposition temperature is unknown and would need to be determined experimentally.

Recommended Storage and Handling

Given the potential for degradation, specific precautions should be taken when handling and storing this compound to ensure its integrity.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C to 4°C. | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the selenium atom by atmospheric oxygen.[1][2][3][4][5] |

| Light | Protect from light by using amber vials or storing in the dark. | To prevent photochemical degradation. |

| Moisture | Store in a desiccated environment or with a desiccant. | To minimize the risk of hydrolysis of the cyano group.[1][2][3][4][5] |

| Container | Use well-sealed, airtight containers. | To maintain an inert atmosphere and prevent moisture ingress.[2][4][5] |

For handling small quantities, it is advisable to use techniques for air-sensitive reagents, such as working in a glove box or using Schlenk lines to maintain an inert atmosphere.[2][3][4][5]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a formal stability testing program should be implemented.[6][7][8] The following are general experimental protocols that can be adapted for this purpose.

4.1. Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic: 0.1 N HCl at room temperature and 60°C.

-

Basic: 0.1 N NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid compound and solutions to UV and visible light (e.g., using a photostability chamber).

-

-

Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method with a mass spectrometry (MS) detector to separate and identify the parent compound and any degradation products.

4.2. Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.

Protocol:

-

Sample Preparation: Store multiple batches of this compound in the proposed container-closure system under the recommended storage conditions (e.g., -20°C and 4°C, protected from light and moisture).

-

Time Points: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, test the samples for appearance, purity (using a validated stability-indicating HPLC method), and any other relevant quality attributes.

Table 2: Example Long-Term Stability Study Plan

| Storage Condition | Time Points (Months) | Tests to be Performed |

| -20°C ± 5°C | 0, 6, 12, 24, 36 | Appearance, Purity (HPLC), Identification (e.g., IR, NMR) |

| 5°C ± 3°C | 0, 3, 6, 12, 24 | Appearance, Purity (HPLC), Identification |

| 25°C ± 2°C / 60% ± 5% RH | 0, 1, 3, 6 | Appearance, Purity (HPLC), Identification |

Visualizations

Diagram 1: General Workflow for Stability Testing of a New Chemical Entity (NCE)

Workflow for NCE stability testing.

Diagram 2: Potential Degradation Pathways of this compound

Potential degradation pathways.

Conclusion

While specific stability data for this compound is not currently available, an understanding of the chemistry of organoselenium compounds and aromatic nitriles allows for the formulation of sound recommendations for its storage and handling. To ensure the quality and integrity of this compound for research and development purposes, it is imperative to store it under inert, cold, dark, and dry conditions. Furthermore, a comprehensive stability testing program, including forced degradation and long-term studies, should be conducted to fully characterize its stability profile and establish a definitive shelf life.

References

- 1. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. web.mit.edu [web.mit.edu]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. news-medical.net [news-medical.net]

- 8. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

Methodological & Application

Application Notes and Protocols for 2-Cyanoselenophene in Organic Semiconductor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-cyanoselenophene-containing polymers in the field of organic electronics. The protocols outlined below are based on established palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Introduction to this compound in Organic Semiconductors

This compound is an attractive building block for the synthesis of donor-acceptor (D-A) type conjugated polymers. The incorporation of the electron-withdrawing cyano group and the selenium atom into a polymer backbone can significantly influence its electronic properties. The cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is beneficial for n-type or ambipolar charge transport characteristics. The selenium atom, being larger and more polarizable than sulfur, can enhance intermolecular interactions and potentially improve charge carrier mobility.

The general approach for synthesizing these polymers involves the copolymerization of a this compound-based monomer with a suitable electron-donating co-monomer using palladium-catalyzed cross-coupling reactions like Stille or Suzuki coupling.

Key Applications

Organic semiconductors derived from this compound are promising materials for:

-

Organic Field-Effect Transistors (OFETs): The tailored electronic properties can lead to high charge carrier mobilities and desirable on/off ratios, crucial for transistor performance.

-

Organic Solar Cells (OSCs): The ability to tune the band gap and energy levels of the polymer can lead to efficient light absorption and charge separation in photovoltaic devices.

Experimental Protocols

Detailed methodologies for the key experiments in the synthesis of this compound-based organic semiconductors are provided below. These protocols are generalized and may require optimization based on the specific co-monomer used.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol describes the synthesis of a copolymer using a distannylated donor monomer and a dibrominated this compound acceptor monomer.

Reaction Scheme:

Figure 1: General workflow for Stille coupling polymerization.

Materials:

-

Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

-

Dibrominated this compound acceptor monomer

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous toluene

-

Argon gas

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: To a dried Schlenk flask, add the distannylated donor monomer (1.0 mmol) and the dibrominated this compound acceptor monomer (1.0 mmol).

-

Solvent and Degassing: Add anhydrous toluene (10 mL) to the flask. Degas the solution by bubbling with argon for 30 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.08 mmol) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 110 °C and stir under argon for 48 hours. The polymer will precipitate from the solution as the reaction progresses.

-

Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into methanol.

-

Purification: Collect the polymer by filtration and purify by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or chlorobenzene.

-

Isolation: Precipitate the purified polymer from the chloroform/chlorobenzene solution into methanol. Collect the polymer by filtration and dry under vacuum.

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Suzuki Coupling

This protocol outlines the synthesis of a copolymer using a diboronic ester donor monomer and a dibrominated this compound acceptor monomer.

Reaction Scheme:

Figure 2: General workflow for Suzuki coupling polymerization.

Materials:

-

Diboronic ester donor monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

-

Dibrominated this compound acceptor monomer

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Argon gas

-

Standard Schlenk line and glassware

Procedure:

-

Monomer Preparation: In a Schlenk flask, dissolve the diboronic ester donor monomer (1.0 mmol) and the dibrominated this compound acceptor monomer (1.0 mmol) in toluene (10 mL).

-

Degassing: Degas the solution by bubbling with argon for 30 minutes.

-

Base and Catalyst Addition: Add the 2 M aqueous Na₂CO₃ solution (2 mL) to the reaction mixture, followed by the addition of Pd(PPh₃)₄ (0.02 mmol) under a positive argon atmosphere.

-

Polymerization: Heat the mixture to 90 °C and stir vigorously under argon for 48 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

-

Purification: Collect the polymer by filtration. Wash the polymer with water and methanol to remove inorganic salts and catalyst residues. Further purification can be achieved by Soxhlet extraction as described in Protocol 1.

-

Isolation: Precipitate the purified polymer from a suitable solvent (e.g., chloroform) into methanol, collect by filtration, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for organic semiconductors. The values for this compound-based polymers would be determined through characterization of the synthesized materials.

Table 1: Optical and Electrochemical Properties

| Polymer | λmax, sol (nm) | λmax, film (nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

| P(Donor-co-2-cyanoselenophene) | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 2: Device Performance Metrics

| Device Type | Polymer | Mobility (cm²/Vs) | On/Off Ratio | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| OFET | P(Donor-co-2-cyanoselenophene) | TBD | TBD | - | - | - | - |

| OSC | P(Donor-co-2-cyanoselenophene) | - | - | TBD | TBD | TBD | TBD |

TBD: To be determined experimentally. PCE: Power Conversion Efficiency, Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill Factor.

Logical Relationships in Donor-Acceptor Polymer Design

The design of high-performance D-A polymers involves a careful balance of the electronic properties of the donor and acceptor units.

Figure 3: Relationship between monomer selection and device performance.

Conclusion

The use of this compound as an acceptor unit in conjugated polymers offers a promising avenue for the development of high-performance organic semiconductors. The synthetic protocols provided herein, based on Stille and Suzuki cross-coupling reactions, serve as a foundation for the creation of novel materials for advanced electronic applications. Further research and characterization are necessary to fully elucidate the structure-property relationships and optimize the device performance of these materials.

Application Notes and Protocols for 2-Cyanoselenophene as a Building Block for Conjugated Polymers

A Novel Frontier in Conjugated Polymer Chemistry

Introduction

The field of conjugated polymers is a cornerstone of modern materials science, with applications spanning organic electronics, sensing, and biomedical technologies. The performance of these materials is intrinsically linked to the chemical structure of their monomeric building blocks. Selenophene, a selenium-containing heterocyclic compound, has emerged as a promising alternative to its well-studied sulfur analog, thiophene, offering distinct electronic and physical properties. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, onto the selenophene ring at the 2-position presents a compelling strategy for tuning the optoelectronic characteristics of the resulting polymers. However, a comprehensive review of the scientific literature reveals that 2-cyanoselenophene is a novel and largely unexplored building block for the synthesis of conjugated polymers.

To date, there is a notable absence of published research detailing the synthesis, characterization, and application of homopolymers or copolymers derived directly from a this compound monomer. While the broader families of selenophene-containing polymers and cyano-substituted conjugated polymers are well-documented, the specific combination of these features within a single monomer unit remains a frontier in the field.

This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals interested in exploring this nascent area. It will provide a foundational understanding of the expected properties of this compound-based polymers, drawing parallels from existing knowledge of related materials. Furthermore, it will outline hypothetical experimental protocols for the synthesis and characterization of these novel polymers, providing a roadmap for future research endeavors.

Predicted Properties and Potential Applications

The incorporation of a this compound unit into a conjugated polymer backbone is anticipated to significantly influence the material's properties:

-

Electronic Properties: The strong electron-withdrawing nature of the cyano group is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This can lead to enhanced electron affinity, potentially making the polymers suitable as n-type or ambipolar semiconductors in organic field-effect transistors (OFETs). The narrowed bandgap resulting from the donor-acceptor character within the monomer unit could also lead to absorption at longer wavelengths, a desirable feature for organic photovoltaics (OPVs).

-

Optical Properties: The modified electronic structure will directly impact the photophysical properties. Polymers incorporating this compound may exhibit red-shifted absorption and emission spectra compared to their non-cyanated selenophene counterparts. This could be advantageous for applications in near-infrared (NIR) organic light-emitting diodes (OLEDs) and photodetectors.

-

Intra- and Intermolecular Interactions: The polar cyano group can induce stronger intermolecular interactions, potentially leading to more ordered packing in the solid state. This enhanced organization can improve charge carrier mobility, a critical parameter for device performance.

-

Solubility and Processing: The polarity of the cyano group may affect the solubility of the resulting polymers. Careful selection of side chains will be crucial to ensure solution processability for device fabrication.

These predicted properties suggest that conjugated polymers based on this compound could find applications in a variety of fields:

-

Organic Electronics: As active materials in OFETs, OPVs, and OLEDs.

-

Sensors: The polar cyano group could act as a binding site for specific analytes, enabling the development of chemosensors.

-

Biomedical Applications: The unique electronic and optical properties could be harnessed for bioimaging and photothermal therapy, provided the materials exhibit good biocompatibility.

Hypothetical Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and characterization of conjugated polymers from this compound. These are based on well-established polymerization techniques for other heterocyclic monomers.

Monomer Synthesis: 2-Bromo-5-cyanoselenophene

A key precursor for polymerization is a di-functionalized this compound monomer. A plausible synthetic route to 2-bromo-5-cyanoselenophene is outlined below.

Diagram of Monomer Synthesis Workflow

Caption: A potential synthetic workflow for 2-bromo-5-cyanoselenophene.

Protocol:

-

Bromination of Selenophene: To a solution of selenophene in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Purify the crude product by column chromatography to yield 2-bromoselenophene.

-

Cyanation of 2-Bromoselenophene: In a flame-dried flask under an inert atmosphere, combine 2-bromoselenophene, copper(I) cyanide (CuCN), and dry DMF. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, pour it into an aqueous solution of ferric chloride and hydrochloric acid, and stir. Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

-

Bromination of this compound: Following a similar procedure to step 1, brominate this compound using NBS in DMF to selectively install a bromine atom at the 5-position, yielding the desired 2-bromo-5-cyanoselenophene monomer.

Polymerization via Stille or Suzuki Coupling

Stille and Suzuki cross-coupling reactions are powerful methods for the synthesis of conjugated polymers. A hypothetical protocol for the polymerization of a this compound derivative is presented below.

Diagram of Polymerization Workflow

Caption: A generalized workflow for the synthesis of a this compound-containing copolymer.

Protocol for Stille Copolymerization:

-

Monomer Preparation: Synthesize or procure the desired comonomers. For example, a distannyl derivative of a donor monomer (e.g., bithiophene) and a dibromo-2-cyanoselenophene derivative (with solubilizing alkyl chains).

-

Polymerization Setup: In a Schlenk flask, dissolve the dibromo and distannyl monomers in an anhydrous, degassed solvent (e.g., toluene or chlorobenzene).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand (e.g., P(o-tol)₃) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux and monitor the increase in viscosity and color change. The polymerization is typically run for 24-48 hours.

-

Polymer Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol. Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers.

-

Characterization: Characterize the final polymer by ¹H NMR, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry to estimate the HOMO and LUMO energy levels.

Data Presentation

As this is a prospective guide, no experimental data is available. However, when research in this area is conducted, all quantitative data should be summarized in clearly structured tables for easy comparison. An example of a data table for a series of hypothetical polymers is provided below.

Table 1: Hypothetical Properties of this compound-Containing Polymers

| Polymer ID | Comonomer | Mn (kDa) | PDI | λ_max (soln, nm) | λ_max (film, nm) | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

| P(CS-BT) | Bithiophene | 15.2 | 1.8 | 550 | 570 | 1.90 | -5.40 | -3.50 |

| P(CS-FL) | Fluorene | 20.5 | 2.1 | 480 | 500 | 2.25 | -5.60 | -3.35 |

| P(CS-TPD) | Thienopyrroledione | 12.8 | 1.6 | 620 | 645 | 1.75 | -5.55 | -3.80 |

Conclusion and Future Outlook

The exploration of this compound as a building block for conjugated polymers represents a promising, yet untapped, avenue of research. The unique combination of the selenophene ring and the electron-withdrawing cyano group is poised to yield materials with novel and highly tunable optoelectronic properties. The hypothetical protocols and predicted characteristics outlined in these application notes provide a foundational framework to inspire and guide future synthetic efforts in this exciting new area of materials science. The successful synthesis and characterization of these polymers will undoubtedly contribute to the advancement of organic electronics and related fields.

Application Notes & Protocols: Synthesis of 2-Cyanoselenophene-Containing Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of novel donor-acceptor dyes incorporating a 2-cyanoselenophene moiety. The protocols outlined below are intended for researchers in organic chemistry, materials science, and medicinal chemistry who are interested in the development of new functional dyes for applications in bioimaging, photodynamic therapy (PDT), and as photosensitizers.

Introduction

Donor-acceptor (D-A) dyes are a significant class of organic chromophores with tunable photophysical properties. The strategic combination of an electron-donating group and an electron-accepting group connected through a π-conjugated bridge allows for the precise control of absorption and emission wavelengths, as well as other important characteristics like quantum yield and two-photon absorption cross-section.

The this compound unit is an attractive electron-accepting moiety for the design of novel dyes. The selenium atom, being a heavy atom, can enhance intersystem crossing, a key process for efficient singlet oxygen generation in photodynamic therapy. Furthermore, the cyano group is a strong electron-withdrawing group that can effectively modulate the electronic properties of the dye, often leading to red-shifted absorption and emission profiles, which are desirable for deep-tissue bioimaging.

This document details the synthesis of a model this compound-containing dye via a Knoevenagel condensation reaction, a versatile and widely used method for the formation of carbon-carbon double bonds.

Synthesis Pathway

The synthesis of this compound-containing dyes can be achieved through a convergent strategy. A key step is the Knoevenagel condensation of an aldehyde-functionalized donor moiety with an active methylene compound, in this case, a derivative of this compound.

Caption: General workflow for the synthesis of a this compound-containing dye via Knoevenagel condensation.

Experimental Protocol: Synthesis of a Model Donor-Acceptor Dye

This protocol describes the synthesis of a representative dye where a triphenylamine donor is coupled with a this compound acceptor.

Materials:

-

4-(Diphenylamino)benzaldehyde

-

2-(Selenophen-2-yl)acetonitrile

-

Piperidine

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(diphenylamino)benzaldehyde (1.0 eq) and 2-(selenophen-2-yl)acetonitrile (1.1 eq) in absolute ethanol (50 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., DCM:Hexane 1:1).

-

Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume using a rotary evaporator.

-

Neutralization and Extraction: To the crude product, add a few drops of glacial acetic acid to neutralize the piperidine catalyst. If the product is not a solid, extract it with dichloromethane (3 x 30 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

-

Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure this compound-containing dye as a colored solid. Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.

Data Presentation

The following table summarizes the expected photophysical properties of a typical donor-acceptor dye containing a this compound moiety. These values are illustrative and will vary depending on the specific donor group and solvent used.

| Property | Value (in Dichloromethane) |

| Absorption Maximum (λabs) | ~550 - 650 nm |

| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 |

| Emission Maximum (λem) | ~650 - 750 nm |

| Stokes Shift | ~100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.3 |

Signaling Pathway in Photodynamic Therapy

Dyes with heavy atoms like selenium can act as photosensitizers in photodynamic therapy (PDT). Upon light excitation, the dye can undergo intersystem crossing to a long-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is a key cytotoxic agent in PDT.

Caption: Simplified Jablonski diagram illustrating the mechanism of photosensitization for photodynamic therapy.

Conclusion

The synthesis of this compound-containing dyes offers a promising avenue for the development of advanced functional materials. The protocols provided herein serve as a foundational guide for researchers to explore this novel class of chromophores. The unique properties endowed by the this compound moiety make these dyes attractive candidates for further investigation in various fields, including diagnostics and therapeutics. Further optimization of the reaction conditions and exploration of a wider range of donor moieties will undoubtedly lead to the discovery of new dyes with enhanced performance characteristics.

Application Notes and Protocols for 2-Cyanoselenophene in Organic Photovoltaics

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-cyanoselenophene in the field of organic photovoltaics (OPVs). It includes detailed information on the role of this building block in the design of novel non-fullerene acceptors (NFAs), a summary of the performance of devices incorporating these materials, and standardized protocols for their synthesis and the fabrication of OPV devices.

Introduction

The field of organic photovoltaics is continually seeking new materials to enhance power conversion efficiencies (PCE) and improve device stability. The introduction of non-fullerene acceptors has marked a significant advancement, with PCEs now exceeding 19%.[1] Within this class of materials, the strategic incorporation of selenium-containing heterocycles, such as selenophene, has emerged as a promising approach to fine-tune the optoelectronic properties of photoactive materials.[2][3]

Selenophenes, the selenium analogs of thiophenes, offer several advantages. The larger atomic radius and lower electronegativity of selenium compared to sulfur can lead to a reduced bandgap and enhanced intermolecular interactions, which are beneficial for charge transport.[3] Specifically, the introduction of a cyano group at the 2-position of the selenophene ring creates a potent electron-withdrawing moiety. This feature is particularly valuable in the design of acceptor molecules, as it helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron transfer from the donor material.

This document will focus on the use of this compound in the end-groups of non-fullerene acceptors, a common strategy to enhance the electron-accepting capability of these molecules.